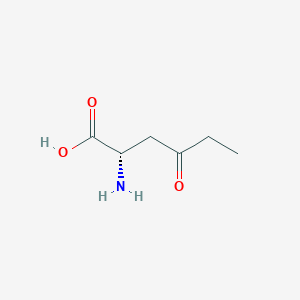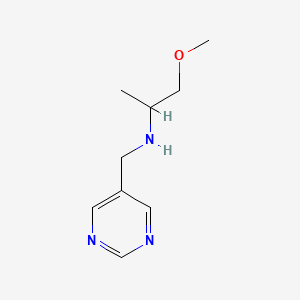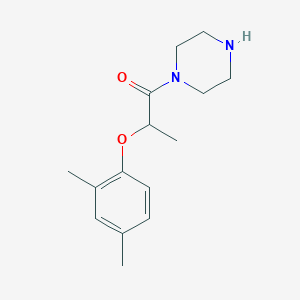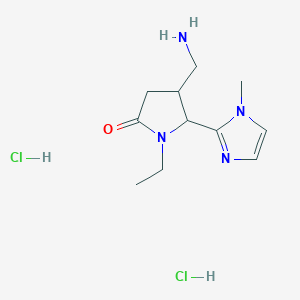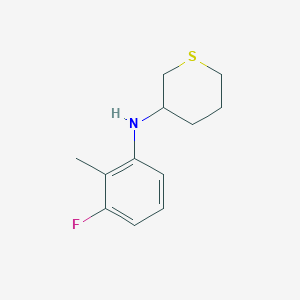![molecular formula C5H7NO2 B13288281 2-Oxa-7-azabicyclo[3.2.0]heptan-6-one](/img/structure/B13288281.png)
2-Oxa-7-azabicyclo[3.2.0]heptan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxa-7-azabicyclo[3.2.0]heptan-6-one is a novel β-lactam compound. It is characterized by its bicyclic structure, which includes an oxygen and nitrogen atom within the ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-7-azabicyclo[3.2.0]heptan-6-one typically involves the reaction of an isocyanate compound (RNCO) with 2,3-dihydrofuran. This reaction is preferably carried out under high pressure, up to 2000 atmospheres or higher . The general reaction scheme is as follows:
RNCO+2,3-dihydrofuran→this compound
where R can be an alkyl, cycloalkyl, aryl, halogen-substituted aryl, or alkaryl group.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the high-pressure synthesis method mentioned above can be scaled up for industrial applications, provided that appropriate safety measures and equipment are in place to handle the high-pressure conditions.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-7-azabicyclo[3.2.0]heptan-6-one undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the β-lactam ring, to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Iodobenzene diacetate (PIDA) is commonly used for oxidation reactions.
Substitution Reagents: Various nucleophiles can be used for substitution reactions at the β-lactam ring.
Major Products
Pyran-fused 2-acetoxy-NH-aziridines: Formed through oxidation reactions.
Substituted β-lactam Derivatives: Formed through substitution reactions.
Scientific Research Applications
2-Oxa-7-azabicyclo[3.2.0]heptan-6-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Oxa-7-azabicyclo[3.2.0]heptan-6-one is primarily related to its β-lactam ring. The β-lactam ring is known to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell .
Comparison with Similar Compounds
Similar Compounds
4-Oxa-1-azabicyclo[3.2.0]heptan-7-one: Another β-lactam compound with similar structural features.
8-Azabicyclo[3.2.1]octane: A compound with a different bicyclic structure but similar biological activity.
Uniqueness
2-Oxa-7-azabicyclo[3.2.0]heptan-6-one is unique due to its specific bicyclic structure that includes both oxygen and nitrogen atoms. This structure provides it with distinct chemical reactivity and potential for various applications in the synthesis of biologically active compounds .
Properties
Molecular Formula |
C5H7NO2 |
|---|---|
Molecular Weight |
113.11 g/mol |
IUPAC Name |
2-oxa-7-azabicyclo[3.2.0]heptan-6-one |
InChI |
InChI=1S/C5H7NO2/c7-4-3-1-2-8-5(3)6-4/h3,5H,1-2H2,(H,6,7) |
InChI Key |
FJTYRSVOFPHNER-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2C1C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Butan-2-yl)[(3,4-dibromophenyl)methyl]amine](/img/structure/B13288205.png)
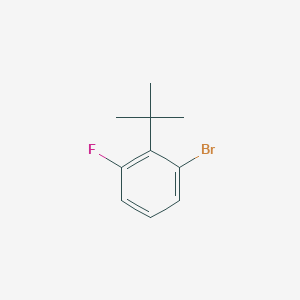
![3-(tert-Butylsulfanyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13288216.png)


![4-[(3-Methylcyclohexyl)amino]butan-2-ol](/img/structure/B13288245.png)
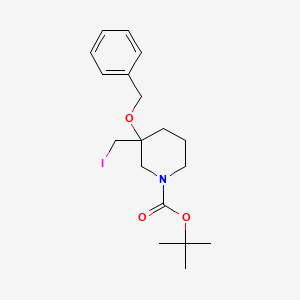
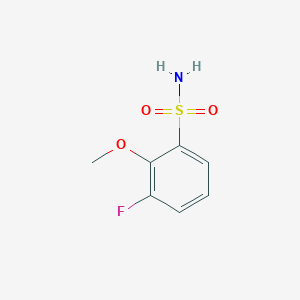
![4-[(3-Methylbutan-2-yl)amino]pentan-1-ol](/img/structure/B13288260.png)
